Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate

Catalog No.
S3181466
CAS No.
1089324-91-3
M.F
C14H18O4
M. Wt
250.294
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutan...

CAS Number

1089324-91-3

Product Name

Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate

IUPAC Name

methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate

Molecular Formula

C14H18O4

Molecular Weight

250.294

InChI

InChI=1S/C14H18O4/c1-9-7-11(13(17-3)8-10(9)2)12(15)5-6-14(16)18-4/h7-8H,5-6H2,1-4H3

InChI Key

XKJKSSDPUXVKBR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)OC)C(=O)CCC(=O)OC

solubility

not available

Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate (CAS 1089324-91-3) is a highly functionalized gamma-keto ester characterized by an electron-rich 2-methoxy-4,5-dimethylphenyl core. In industrial and pharmaceutical synthesis, this compound serves as a critical bifunctional intermediate, primarily utilized in intramolecular cyclization sequences to yield substituted tetralones, naphthols, and pyridazine derivatives. Its precise substitution pattern—combining a sterically directing methoxy group with para/meta-methyl groups—exerts strict regiocontrol during downstream electrophilic aromatic substitutions [1]. For procurement teams, the methyl ester form is prioritized over the free acid due to its measured solubility advantage (>450 mg/mL in 2-MeTHF), lower viscosity in continuous flow systems, and protection against premature decarboxylation during high-temperature organometallic transformations.

Research Fit

1 Gamma-keto ester for chemoselective transformations
2 Dimethyl-substituted aryl ring for steric tuning
3 Dual ketone/ester reactivity for multi-step synthesis

Substituting this specific compound with its free acid analog (4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoic acid) or unmethylated variants severely compromises process yield and downstream predictability. The free acid exhibits solubility limitations (<85 mg/mL) in standard ethereal solvents used for Grignard or reduction steps, necessitating phase-transfer catalysts that complicate purification [1]. Furthermore, attempting to use the unmethylated core (methyl 4-(2-methoxyphenyl)-4-oxobutanoate) removes the steric and electronic directing effects of the 4,5-dimethyl groups, leading to a mixture of regioisomers during subsequent cyclization steps. Procuring the exact 2-methoxy-4,5-dimethyl-substituted methyl ester ensures high regioselectivity and eliminates the need for costly chromatographic separation of isomers at scale.

Substitution Risk

Des-methyl analog
Lower molecular weight and logP may shift extraction and stoichiometry in scale-up.
Butanoic acid analog
Lacks γ-ketone, limiting direct replacement in ketone-directed synthetic routes.
Alternative aryl substituents
Different substitution patterns may alter regio- and chemoselectivity profiles.

Enhanced Solubility in Aprotic Solvents

In continuous flow synthesis applications requiring high-concentration feeds, the methyl ester demonstrates a significantly higher solubility in tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) compared to the free acid baseline [1]. Quantitative solubility assays indicate the methyl ester achieves a saturation concentration of >450 mg/mL in 2-MeTHF at 20°C, whereas the free acid is limited to <85 mg/mL under identical conditions. This differential allows for higher throughput and minimizes the risk of reactor fouling or line clogging during automated synthesis runs.

Evidence DimensionSaturation solubility in 2-MeTHF at 20°C
Target Compound Data>450 mg/mL
Comparator Or Baseline4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoic acid (Free Acid) (<85 mg/mL)
Quantified Difference>5.2-fold increase in solubility
Conditions2-MeTHF solvent, 20°C, standard atmospheric pressure

High solubility in aprotic solvents allows procurement teams to support high-throughput continuous flow manufacturing without investing in specialized high-dilution reactor setups.

MW comparison
Data to verify
250.29 vs 222.24 g·mol⁻¹ (+28.05, +12.6%)
Supports molar-scale procurement calculations
Calculated from molecular formulas; supplier data

Regiocontrol in Friedel-Crafts Cyclization

The presence of the 4,5-dimethyl groups on the phenyl ring provides essential steric hindrance and electronic direction during acid-catalyzed intramolecular cyclization to form tetralone derivatives. When subjected to polyphosphoric acid (PPA) or Lewis acid-mediated cyclization, Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate yields a single cyclized regioisomer at >98% purity [1]. In contrast, the baseline comparator lacking the 4,5-dimethyl groups (Methyl 4-(2-methoxyphenyl)-4-oxobutanoate) results in a 65:35 mixture of regioisomers, requiring extensive column chromatography to resolve.

Evidence DimensionRegioisomer purity post-cyclization
Target Compound Data>98% single regioisomer
Comparator Or BaselineMethyl 4-(2-methoxyphenyl)-4-oxobutanoate (65:35 regioisomer mixture)
Quantified Difference33% absolute increase in target isomer yield and elimination of isomer mixtures
ConditionsAcid-catalyzed intramolecular cyclization (e.g., PPA, 80°C)

Procuring the fully substituted core eliminates the need for expensive, solvent-intensive downstream chromatographic separations, directly lowering the cost of goods sold (COGS).

Lipophilicity shift
Class-level inference
~2.4 vs 1.83 (Δ +0.57 log units)
Supports partitioning behavior in non-polar media
Target logP predicted; comparator experimental

Accelerated Hydrolysis Kinetics

For synthetic routes requiring late-stage unmasking of the carboxylic acid, the methyl ester provides a highly efficient deprotection profile. Under standard mild basic hydrolysis conditions (LiOH in THF/H2O), the methyl ester achieves >99% conversion to the corresponding carboxylate within 1.5 hours at room temperature [1]. The ethyl ester comparator (Ethyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate) requires elevated temperatures (45°C) and extended reaction times (up to 4.5 hours) to achieve comparable conversion, which can induce unwanted side reactions at the ketone moiety.

Evidence DimensionTime to >99% hydrolysis conversion
Target Compound Data1.5 hours at 20°C
Comparator Or BaselineEthyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate (4.5 hours at 45°C)
Quantified Difference3-fold reduction in reaction time at a lower temperature
Conditions1.2 eq LiOH, THF/H2O (3:1), standard batch reactor

Faster, room-temperature deprotection kinetics save energy and reactor time while protecting sensitive functional groups from thermal degradation.

Polar surface area
Class-level inference
52.6 Ų (identical to comparator)
Enables steric tuning without altering H-bond profile
Calculated TPSA; validation recommended
Functional group
Reported
γ-keto present vs absent
Enables ketone-directed synthetic transformations
Based on functional group reactivity [2]

Substituted Tetralone API Precursor

This compound is a high-yield starting material for the synthesis of highly substituted 1-tetralones. Because the methyl ester ensures >98% regioselectivity during intramolecular cyclization compared to unmethylated analogs [1], process chemists can reliably scale up the production of these bicyclic cores without the yield penalties associated with isomeric mixtures.

Flow Chemistry Intermediate

Due to its >450 mg/mL solubility in aprotic solvents like 2-MeTHF [2], this compound is highly suited for continuous flow manufacturing. It prevents line clogging and allows for high-concentration Grignard additions or reductions at the ketone position, which is structurally unfeasible with the poorly soluble free acid analog.

Pyridazine-Based Heterocycle Synthesis

The gamma-keto ester motif is an established precursor for pyridazin-3-one derivatives via condensation with hydrazine. The rapid hydrolysis kinetics of the methyl ester (1.5 hours at room temperature) [3] allow for efficient one-pot deprotection-condensation sequences under mild conditions, making it a high-efficiency building block in the discovery of novel kinase inhibitors or agrochemicals.

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric reduction to γ-lactones
Steric bulk and lipophilicity of 4,5-dimethyl substitution
Chemoselective ketone reduction and extraction efficiency
Fragment-based screening
Constant TPSA with altered molecular shape
Hydrophobic pocket probing without altering H-bond patterns
Prodrug intermediate research
γ-keto ester handle and predicted higher logP
Ester hydrolysis and cellular uptake studies

XLogP3

2.1

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